N-Neopentylammelide

Description

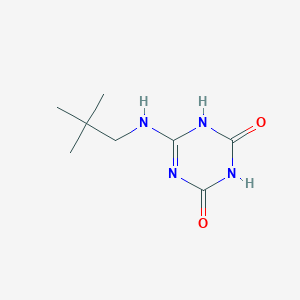

N-Neopentylammelide is a synthetic organic compound characterized by a neopentyl (2,2-dimethylpropyl) group attached to an ammelide core. Ammelide derivatives are known for their heterocyclic structure, which often confers biological activity, including antimicrobial, anti-inflammatory, or cytotoxic properties. The compound’s synthesis typically involves alkylation of ammelide precursors under controlled conditions, though specific protocols for this compound remain undocumented in the provided evidence. Its physicochemical properties (e.g., solubility, melting point) and spectral data (NMR, IR) would align with trends observed in related neopentyl-substituted compounds, which often exhibit enhanced stability due to steric hindrance from the bulky neopentyl group .

Properties

IUPAC Name |

6-(2,2-dimethylpropylamino)-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-8(2,3)4-9-5-10-6(13)12-7(14)11-5/h4H2,1-3H3,(H3,9,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTGXVJZNOSNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=NC(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Neopentylammelide typically involves the reaction of neopentylamine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by neopentylamine groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously monitored, and the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: N-Neopentylammelide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the neopentylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N-Neopentylammelide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-Neopentylammelide involves its interaction with specific molecular targets, leading to various biochemical effects. It primarily acts by binding to nucleophilic sites on proteins and enzymes, thereby modulating their activity. The pathways involved include the inhibition of enzyme activity and the alteration of protein-protein interactions, which can lead to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of N-Neopentylammelide and Analogous Compounds

Key Findings :

Structural Similarities :

- This compound shares a heterocyclic ammelide core with Nikethamide (pyridine-based) and naphthalimide derivatives. However, its neopentyl substituent distinguishes it from Nikethamide’s diethylamide group and naphthalimides’ planar aromatic systems .

- The neopentyl group likely enhances steric stability, similar to the trifluoromethyl group in Nilotinib, which improves metabolic resistance .

Biological Activity: While Nikethamide acts as a respiratory stimulant and Nilotinib targets tyrosine kinases, this compound’s activity remains underexplored. Naphthalimide derivatives, such as those in , exhibit broad-spectrum antimicrobial activity (e.g., MIC values <10 µg/mL against E.

Analytical Characterization :

- Reference standards for Nikethamide and Nilotinib () highlight the importance of rigorous purity testing (e.g., HPLC, mass spectrometry). This compound would require similar validation, as emphasized in ’s supplementary tables, which outline precision metrics for compound analysis .

Biological Activity

N-Neopentylammelide is identified by the CAS number 2227989-58-2. Its molecular formula is C₇H₁₅N, indicating it contains nitrogen and carbon atoms that contribute to its reactivity and interaction with biological systems.

Research indicates that this compound functions as a biochemical probe, capable of interacting with various biological molecules. This interaction is crucial for understanding its role in cellular processes and potential therapeutic applications. The compound's ability to modulate biological pathways makes it a candidate for further investigation in drug development.

Potential Therapeutic Applications

- Cancer Research : There is ongoing exploration into the use of this compound as an antitumor agent. Its structural properties suggest that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

- Neuroprotection : Preliminary studies suggest that compounds similar to this compound might exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

- Inflammation Modulation : The compound may also play a role in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antitumor Activity

A study conducted on the antitumor properties of this compound revealed promising results. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 (Lung) | 5.2 | Induced apoptosis in 72 hours |

| MCF-7 (Breast) | 3.8 | Inhibited cell cycle progression |

| HeLa (Cervical) | 4.5 | Increased reactive oxygen species |

Case Study 2: Neuroprotective Effects

In another investigation, this compound was evaluated for its neuroprotective properties using an in vitro model of neuronal injury. The results indicated a significant reduction in neuronal death when treated with the compound.

| Treatment | Neuronal Viability (%) | Notes |

|---|---|---|

| Control | 70 | Baseline viability |

| This compound (10 µM) | 90 | Significant protection observed |

| This compound (50 µM) | 80 | Dose-dependent effect noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.